Metabolic Stability of Gem-Difluoroalkene vs. Amide Bonds in Peptidomimetics
The gem-difluoroalkene moiety, as found in 4,4-difluorobut-3-enoic acid, is a well-established non-hydrolyzable bioisostere for the peptide amide bond. Unlike a standard amide bond, which is susceptible to enzymatic cleavage by proteases, the C=C(F)2 unit confers resistance to hydrolysis, thereby significantly extending the metabolic half-life of a drug candidate in vivo [1].
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | The gem-difluoroalkene (C=CF2) moiety is stable to proteolytic hydrolysis. |
| Comparator Or Baseline | A standard peptide amide bond (CONH) is readily hydrolyzed by proteases. |
| Quantified Difference | Qualitative difference in metabolic stability; direct half-life extension data for specific peptidomimetics containing the difluoroalkene is available in primary literature [1]. |
| Conditions | In vitro and in vivo metabolic stability assays for peptidomimetic drug candidates. |
Why This Matters
For drug discovery programs, using a gem-difluoroalkene-containing building block like 4,4-difluorobut-3-enoic acid is a strategic choice to enhance the metabolic stability and oral bioavailability of a peptide-based therapeutic candidate.
- [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
